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molecular formula C8H8Br2O B8758775 1,5-Dibromo-2-methoxy-3-methylbenzene CAS No. 7463-93-6

1,5-Dibromo-2-methoxy-3-methylbenzene

Cat. No. B8758775
M. Wt: 279.96 g/mol
InChI Key: AYOMUNYKNNGFSZ-UHFFFAOYSA-N
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Patent
US04263037

Procedure details

To a stirred solution of the product of stage (a) (266 g) in 4 N aqueous sodium hydroxide (900 ml), dimethyl sulphate (192 ml) was added whilst maintaining the temperature at 35°-40° C. The mixture was stirred for 5 minutes, then 4 N aqueous sodium hydroxide (450 ml) was added and dimethyl sulphate (96 ml) was added dropwise. The temperature rose to 55° C. The mixture was then stirred overnight, and the product was extracted into dichloromethane, washed with water, dried over magnesium sulphate, filtered, and the solvent evaporated off to give a brown oil (280 g). Distillation gave the title product as a colourless oil, bp 96°-98° C./0.3 mm Hg.
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
192 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].S(OC)(O[CH3:15])(=O)=O>[OH-].[Na+]>[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[O:10][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
266 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Br)C)O
Name
Quantity
192 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
900 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
96 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature at 35°-40° C
CUSTOM
Type
CUSTOM
Details
rose to 55° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Br)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 280 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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